![molecular formula C12H18ClF2NO B1478796 2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)butan-1-one CAS No. 2097992-74-8](/img/structure/B1478796.png)
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)butan-1-one
Overview
Description
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)butan-1-one, or 2-C-1-DFOI, is a compound of great interest in the scientific community due to its unique properties and potential applications. It is a synthetic compound that has been studied extensively in recent years, with applications in the fields of organic chemistry and biochemistry.
Scientific Research Applications
Detoxification Pathways
Research on chloroprene, a different chemical but related in the sense that it also involves chloro and butanone components, has explored its metabolism and detoxification pathways in vitro. This study indicates the importance of understanding how industrial chemicals are processed by biological systems, which could be relevant for assessing the environmental and health impacts of related compounds (Munter et al., 2003).
Chemical Synthesis and Modifications
Another area of research includes the modification of chemical structures for the synthesis of compounds with potential biological activities. For instance, modifications of 2-trifluoromethyl-1H-benzimidazole have been explored for their tuberculostatic activity, which highlights the process of chemical modification to enhance biological activity or create new pharmacological agents (Shchegol'kov et al., 2013).
Molecular Structure and Interaction Studies
Studies on the molecular structure and interactions within binary mixtures of butan-2-one with other chemicals provide insights into the solvation enthalpy and specific interactions that could be valuable in understanding solvent effects in reactions and material design (Varfolomeev et al., 2015).
Pharmacological Research
While research directly linking to the specified compound was not found, studies on losartan, an antihypertensive drug, demonstrate the broader application of chemical synthesis in drug development. Understanding the precise characterization of drug compounds is crucial for developing effective pharmaceuticals (Tessler & Goldberg, 2004).
properties
IUPAC Name |
2-chloro-1-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO/c1-2-10(13)11(17)16-6-8-4-3-5-12(14,15)9(8)7-16/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYKJDIBFMEWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCCC(C2C1)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4,4-difluorooctahydro-2H-isoindol-2-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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